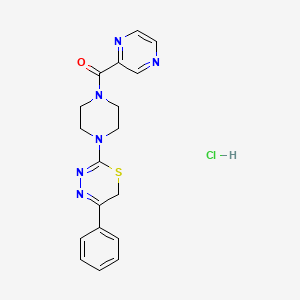
(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H19ClN6OS and its molecular weight is 402.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride, with the CAS number 1351632-38-6, is a complex organic molecule that incorporates multiple heterocyclic structures. Its potential biological activities are of significant interest in pharmacological research, particularly in the areas of anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClN6OS, and it has a molecular weight of 402.9 g/mol. The structural components include a thiadiazine moiety, a piperazine ring, and a pyrazinyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN6OS |
| Molecular Weight | 402.9 g/mol |
| CAS Number | 1351632-38-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiadiazole and piperazine derivatives. For instance, derivatives containing similar structural features have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies : A study evaluated several derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with piperazine and thiadiazole structures exhibited high selectivity for cancerous cells over normal cells, with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
- Mechanism of Action : The mechanism underlying the anticancer activity involves induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins (Bax) and activation of caspases . Compounds that led to cell cycle arrest at the S and G2/M phases were particularly effective, suggesting their potential as chemotherapeutic agents.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Benzofuran and thiadiazole derivatives are known for their broad-spectrum antimicrobial activities.
- Antibacterial Studies : Similar compounds have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
- Fungal Activity : Antifungal activity has also been noted in related thiadiazole compounds against Aspergillus niger and Aspergillus oryzae, indicating a promising profile for treating fungal infections .
Case Studies
Several case studies have illustrated the biological activity of compounds similar to this compound:
- Study on Thiadiazole Derivatives : A comprehensive study synthesized various thiadiazole-based compounds and evaluated their anticancer properties. Some derivatives exhibited IC50 values as low as 3.21 µg/mL against MCF-7 cells, indicating potent anticancer activity .
- Piperazine Modifications : Research indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, with certain substitutions leading to increased binding affinity to cancer cell receptors .
科学研究应用
Research indicates that derivatives of thiadiazine and piperazine often display a variety of biological activities. The specific activities associated with (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride include:
-
Antimicrobial Activity : Several studies have reported that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Sample A E. coli 12 µg/mL Sample B S. aureus 10 µg/mL
This suggests that the compound could be developed as an antimicrobial agent.
Therapeutic Applications
The potential therapeutic applications of this compound are broad and include:
- Antimicrobial Therapy : Given its promising antimicrobial activity, further development could lead to new treatments for bacterial infections.
- Anticancer Activity : Preliminary studies suggest that similar compounds may possess cytotoxic properties against cancer cell lines, warranting further investigation into their potential as anticancer agents.
- Neuropharmacology : The piperazine moiety is known for its effects on the central nervous system; thus, this compound may also be explored for neuropharmacological applications.
Case Studies
Several case studies have highlighted the efficacy of related compounds in various biological assays:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria.
- Cytotoxicity Assays : Research published in Pharmaceutical Biology assessed the cytotoxic effects of thiadiazine derivatives on several cancer cell lines, revealing promising results that suggest potential for further development.
属性
IUPAC Name |
[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS.ClH/c25-17(15-12-19-6-7-20-15)23-8-10-24(11-9-23)18-22-21-16(13-26-18)14-4-2-1-3-5-14;/h1-7,12H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRMJKVHYKWGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













